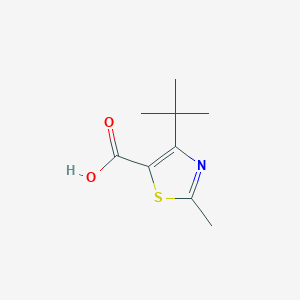

4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid

Description

4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid (IUPAC name: 4-methyl-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazole-5-carboxylic acid) is a heterocyclic compound featuring a thiazole core substituted with a tert-butyl group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 5 . Its molecular formula is C10H14N2O3S, with a molecular weight of 242.29 g/mol. Predicted collision cross-section (CCS) values for its adducts range from 145.4 Ų ([M-H]<sup>-</sup>) to 155.8 Ų ([M+Na]<sup>+</sup>), indicating moderate molecular size and polarity .

Properties

IUPAC Name |

4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5-10-7(9(2,3)4)6(13-5)8(11)12/h1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSOFWQCQJAHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188129-03-4 | |

| Record name | 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. One common method involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups onto the thiazole ring.

Scientific Research Applications

4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring can interact with nucleophilic or electrophilic sites on proteins, affecting their function and leading to downstream effects in cellular pathways .

Comparison with Similar Compounds

Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

- Structure: Shares the 4-methylthiazole-5-carboxylic acid core but incorporates a phenyl ring with cyano and isobutoxy substituents at position 2 .

- Function : A clinically approved xanthine oxidase inhibitor for gout treatment. The phenyl group enhances binding affinity to the enzyme’s active site, unlike the tert-butyl group in the target compound, which may confer steric bulk .

- Key Difference : Febuxostat’s direct phenyl-thiazole linkage improves inhibitory potency (IC50 ~1 nM) compared to analogs with spacer groups (e.g., methylene amine), which show reduced activity .

2-(Substituted Benzylamino)-4-methylthiazole-5-carboxylic Acid Derivatives

- Structure: Feature a benzylamino group at position 2 instead of tert-butyl. These derivatives were designed to mimic Febuxostat but with a flexible spacer between the phenyl and thiazole moieties .

- Activity : Demonstrated moderate xanthine oxidase inhibition (IC50 10–50 μM) and free radical scavenging properties. The tert-butyl group in the target compound may enhance metabolic stability but reduce binding flexibility .

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid

- Structure : A thienyl group substitutes the tert-butyl at position 2.

- Applications : Explored in materials science and as a ligand in metal-organic frameworks. The thienyl group introduces π-conjugation, altering electronic properties compared to the aliphatic tert-butyl .

Physicochemical and Conformational Comparisons

Conformational Behavior

- In contrast, γ-peptides incorporating 4-amino(methyl)-1,3-thiazole-5-carboxylic acid residues adopt stable 9-helix conformations, mimicking 310-helices in proteins . This suggests that substituents at position 4 significantly influence secondary structure formation.

Biological Activity

4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C9H13NO2S

- Molecular Weight : Approximately 199.27 g/mol

- Functional Groups : Contains a thiazole ring, a tert-butyl group, and a carboxylic acid group.

Biological Activities

Research indicates that 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid exhibits several notable biological activities:

- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes involved in bacterial metabolism.

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation.

The precise mechanisms through which 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : It may act on specific receptors that regulate cellular responses to external stimuli, thereby influencing cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid, it is useful to compare it with related thiazole derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Methyl-1,3-thiazole-5-carboxylic acid | C5H5NO2S | Lacks tert-butyl group; simpler structure |

| 4-Tert-butylthiazole | C8H11NS | No carboxylic group; primarily studied for aromatic properties |

| Thiazole derivatives | Various | Diverse biological activities depending on functional groups |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as tert-butyl-substituted thioamides or condensation of tert-butyl-containing intermediates with methyl groups. For example, tert-butyl groups can be introduced via Boc-protection strategies, followed by thiazole ring formation using reagents like Lawesson’s reagent or phosphorus pentasulfide. Post-synthesis, the carboxylic acid group is often deprotected under acidic conditions (e.g., TFA) . Key intermediates should be monitored via TLC or LC-MS to ensure reaction progression.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>97% is standard for research-grade material) with a C18 column and UV detection at 254 nm .

- NMR : Confirm substituent positions (e.g., tert-butyl at C4, methyl at C2) via and NMR. The tert-butyl group typically appears as a singlet at ~1.3 ppm in NMR .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at 254.3 g/mol for CHNOS) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is hydrophobic due to the tert-butyl group. Use DMSO or DMF for dissolution in biological assays. For long-term storage, keep under inert gas (argon) at -20°C in airtight containers to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step due to steric hindrance from the tert-butyl group?

- Methodological Answer : Steric effects can impede cyclization. Optimize reaction conditions by:

- Increasing reaction temperature (e.g., reflux in toluene) to overcome activation energy barriers.

- Using high-pressure techniques (e.g., microwave-assisted synthesis) to accelerate kinetics .

- Employing bulky bases (e.g., DBU) to deprotonate intermediates without side reactions .

Q. What computational strategies can predict regioselectivity in derivative synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution on the thiazole ring to predict reactive sites. For example, the C5-carboxylic acid group directs electrophilic substitution to C4. Tools like Gaussian or ORCA, combined with cheminformatics workflows (ICReDD’s approach), enable rapid screening of substituent effects .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Cross-validate with advanced techniques:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .

- X-ray Crystallography : Resolve ambiguities in substituent positioning, especially for crystalline derivatives .

- Dynamic NMR : Detect rotational barriers in the tert-butyl group, which may cause splitting in spectra .

Q. What methodologies evaluate bioactivity in drug discovery contexts?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against targets like kinases or proteases using fluorescence polarization or SPR. The carboxylic acid group enables metal coordination in active sites .

- ADME-Tox Profiling : Assess metabolic stability via liver microsome assays and cell permeability (Caco-2 models). The tert-butyl group may enhance logP but reduce aqueous solubility, requiring formulation optimization .

Q. How can researchers optimize green chemistry metrics in synthesis?

- Methodological Answer :

- Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol.

- Use catalytic methods (e.g., Bi(III)-catalyzed cyclization) to reduce waste .

- Calculate E-factors and atom economy during route design to minimize environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.